11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl-
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Overview
Description
11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a tertiary amine group.
Preparation Methods
The synthesis of 11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- involves several steps, typically starting with the formation of the pyrido[3,2-a]carbazole core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions.
Scientific Research Applications
11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- can be compared with other similar compounds, such as:
3-Chloro-11-ethyl-11H-pyrido[3,2-a]carbazole: This compound has a similar core structure but differs in the side chain and functional groups.
11H-Pyrido[2,3-a]carbazole: This compound shares the pyrido[3,2-a]carbazole core but lacks the propanamine side chain and chlorination.
The uniqueness of 11H-Pyrido(3,2-a)carbazole-11-propanamine, 3-chloro-N,N-dimethyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
127040-52-2 |
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Molecular Formula |
C20H20ClN3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
3-(3-chloropyrido[3,2-a]carbazol-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H20ClN3/c1-23(2)12-5-13-24-18-7-4-3-6-14(18)15-8-10-17-16(20(15)24)9-11-19(21)22-17/h3-4,6-11H,5,12-13H2,1-2H3 |
InChI Key |
HPVYDVPSUWMLLS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2C3=C1C4=C(C=C3)N=C(C=C4)Cl |
Origin of Product |
United States |
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